molecular formula C11H12FNO8-2 B15346340 (4-Fluoro-2-nitrophenyl)methanediol;diacetate

(4-Fluoro-2-nitrophenyl)methanediol;diacetate

Cat. No.: B15346340
M. Wt: 305.21 g/mol
InChI Key: BBYNFURPOZMAEQ-UHFFFAOYSA-L
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Description

(4-Fluoro-2-nitrophenyl)methanediol;diacetate is an organic compound with the molecular formula C11H10FNO6 It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a methanediol moiety that is diacetylated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-nitrophenyl)methanediol;diacetate typically involves the following steps:

    Nitration: The starting material, 4-fluorotoluene, undergoes nitration to introduce the nitro group at the ortho position relative to the fluorine atom.

    Oxidation: The methyl group of the nitrated product is oxidized to form the corresponding carboxylic acid.

    Reduction: The carboxylic acid is then reduced to the corresponding alcohol, forming (4-fluoro-2-nitrophenyl)methanol.

    Acetylation: Finally, the hydroxyl groups of (4-fluoro-2-nitrophenyl)methanol are acetylated using acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanediol moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: (4-Fluoro-2-aminophenyl)methanediol;diacetate.

    Substitution: Compounds where the fluorine atom is replaced by other nucleophiles.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a precursor for the preparation of fluorinated aromatic compounds.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique functional groups.
  • Studied for its interactions with various enzymes and proteins.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
  • Evaluated for its antimicrobial and anti-inflammatory properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which (4-Fluoro-2-nitrophenyl)methanediol;diacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and specificity. The acetyl groups can also modulate the compound’s solubility and stability.

Comparison with Similar Compounds

  • (4-Fluoro-2-nitrophenyl)methanol
  • (4-Fluoro-2-aminophenyl)methanediol;diacetate
  • (4-Chloro-2-nitrophenyl)methanediol;diacetate

Uniqueness:

  • The presence of both fluorine and nitro groups in (4-Fluoro-2-nitrophenyl)methanediol;diacetate imparts unique electronic and steric properties, distinguishing it from similar compounds.
  • The diacetate moiety enhances its solubility and stability, making it more suitable for certain applications compared to its non-acetylated counterparts.

Properties

Molecular Formula

C11H12FNO8-2

Molecular Weight

305.21 g/mol

IUPAC Name

(4-fluoro-2-nitrophenyl)methanediol;diacetate

InChI

InChI=1S/C7H6FNO4.2C2H4O2/c8-4-1-2-5(7(10)11)6(3-4)9(12)13;2*1-2(3)4/h1-3,7,10-11H;2*1H3,(H,3,4)/p-2

InChI Key

BBYNFURPOZMAEQ-UHFFFAOYSA-L

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC(=C(C=C1F)[N+](=O)[O-])C(O)O

Origin of Product

United States

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